[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
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Overview
Description
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) is a synthetic polymer composed of alternating units of 2-aminodeoxyadenylate and 5-iododeoxyuridylate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) typically involves the polymerization of monomeric units of 2-aminodeoxyadenylate and 5-iododeoxyuridylate. The reaction conditions often include the use of specific catalysts and solvents to facilitate the polymerization process. The exact synthetic route may vary depending on the desired properties of the final polymer .
Industrial Production Methods
Industrial production of poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) involves large-scale polymerization processes. These processes are optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the polymer’s structure and properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the polymer’s reactivity .
Scientific Research Applications
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a model compound for studying polymerization mechanisms and reaction kinetics.
Biology: It serves as a tool for investigating nucleic acid interactions and enzyme activities.
Mechanism of Action
The mechanism by which poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) exerts its effects involves interactions with various molecular targets. These interactions can include binding to nucleic acids, proteins, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context in which the polymer is used, such as in biological assays or material science applications .
Comparison with Similar Compounds
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) can be compared to other similar compounds, such as:
Poly(adenylate-uridylate): This polymer lacks the amino and iodine modifications, resulting in different chemical and biological properties.
Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate):
Poly(2-aminodeoxyadenylate-5-chlorodeoxyuridylate): Similar to the bromine-substituted polymer, this compound has distinct properties due to the presence of chlorine.
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) is unique in its combination of amino and iodine modifications, which confer specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
104576-78-5 |
---|---|
Molecular Formula |
C19H25IN8O13P2 |
Molecular Weight |
762.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25IN8O13P2/c20-7-3-27(19(31)26-17(7)30)12-1-8(29)10(39-12)4-38-43(35,36)41-9-2-13(40-11(9)5-37-42(32,33)34)28-6-23-14-15(21)24-18(22)25-16(14)28/h3,6,8-13,29H,1-2,4-5H2,(H,35,36)(H,26,30,31)(H2,32,33,34)(H4,21,22,24,25)/t8-,9-,10+,11+,12+,13+/m0/s1 |
InChI Key |
WJUYKRRVWABHPS-LSUSWQKBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
104576-78-5 | |
Synonyms |
PADA-5-IDU poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) |
Origin of Product |
United States |
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